BenchChemオンラインストアへようこそ!

Sepiapterin

Phenylketonuria Clinical Trial Comparator Study

Sepiapterin (CAS 17094-01-8) is the preferred exogenous BH4 precursor for applications where sapropterin dihydrochloride (Kuvan) has failed. Unlike direct BH4 supplementation, which suffers from poor membrane permeability and rapid oxidation, Sepiapterin is efficiently taken up by cells and enzymatically converted to BH4 via the salvage pathway (sepiapterin reductase/dihydrofolate reductase), ensuring robust and sustained intracellular BH4 levels. Clinical evidence demonstrates a 43% response rate in prior sapropterin non-responders and a 70% greater reduction in blood Phe compared to the maximum sapropterin dose. Its predictable food effect (1.7- to 2.8-fold increase in BH4 exposure) enables flexible, patient-friendly dosing. Procure Sepiapterin as a research tool for studying nitric oxide synthase function, endothelial dysfunction, neurotransmitter synthesis, or as a reference standard in pharmaceutical development targeting PKU and related metabolic disorders. Available in high purity for demanding R&D applications.

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
CAS No. 17094-01-8
Cat. No. B094604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepiapterin
CAS17094-01-8
Synonyms2-Amino-6-(S)-lactoyl-7,8-dihydro-4(3H)-pteridinone;  Sepiapterin;  4(1H)-Pteridinone, 2-amino-7,8-dihydro-6-(2-hydroxy-1-oxopropyl)-, (S)-; 
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
InChIInChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1
InChIKeyVPVOXUSPXFPWBN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Sepiapterin (CAS 17094-01-8): A BH4 Precursor for Targeted Tetrahydrobiopterin Elevation


Sepiapterin (CAS 17094-01-8) is a naturally occurring pteridine derivative and a stable, exogenous precursor of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases . It is a yellow pigment first identified in sepia mutants of Drosophila melanogaster and serves as a key intermediate in the BH4 salvage pathway, where it is enzymatically converted to BH4 by sepiapterin reductase and dihydrofolate reductase .

Why Generic BH4 or Sapropterin Cannot Substitute for Sepiapterin


Generic tetrahydrobiopterin (BH4) and its synthetic analog sapropterin dihydrochloride (Kuvan) are not functionally interchangeable with sepiapterin. BH4 itself has poor cell membrane permeability and is rapidly oxidized, leading to inefficient cellular uptake and limited therapeutic utility [1]. Sapropterin, while an approved BH4 supplement, fails to achieve adequate BH4 levels in a significant proportion of phenylketonuria (PKU) patients, leaving them unresponsive to treatment [2]. Sepiapterin, in contrast, leverages the highly efficient BH4 salvage pathway, demonstrating superior cellular uptake, enhanced intracellular conversion, and distinct clinical efficacy in direct head-to-head comparisons.

Quantitative Evidence for Selecting Sepiapterin over Sapropterin or BH4


Superior Blood Phenylalanine Reduction vs. Sapropterin in PKU Patients

In a Phase 3, randomized, crossover, active-controlled trial (AMPLIPHY), sepiapterin demonstrated a 70% greater reduction in blood phenylalanine (Phe) compared to the maximum approved dose of sapropterin in patients with phenylketonuria [1].

Phenylketonuria Clinical Trial Comparator Study

Efficacy in Prior Sapropterin Non-Responders

Sepiapterin provides clinical benefit to a significant subset of PKU patients who failed to respond to sapropterin therapy. In the pivotal APHENITY Phase III trial, 43% of participants who were previously non-responsive to sapropterin showed clinical improvement with sepiapterin treatment [1].

Phenylketonuria Drug Resistance Clinical Response

Enhanced Cellular Uptake and Intracellular BH4 Conversion vs. BH4

Sepiapterin exhibits significantly superior cell membrane permeability and intracellular conversion to BH4 compared to direct BH4 supplementation. Cellular uptake of sepiapterin results in efficient accumulation of tetrahydrobiopterin, while BH4 itself is much less permeable across the cell membrane [1]. This property allows sepiapterin to effectively elevate BH4 levels in tissues where BH4 uptake is poor [2].

Cellular Uptake Salvage Pathway BH4 Biosynthesis

Cardiac Safety Profile: No QTc Prolongation at Therapeutic Doses

A concentration-QTc analysis of pooled Phase 1 and Phase 3 clinical trial data demonstrated that sepiapterin does not pose a risk of QT interval prolongation, a critical safety concern for many new chemical entities [1]. The analysis concluded there is no QTcF prolongation risk in PKU patients following sepiapterin dosing up to 60 mg/kg/day.

Cardiac Safety QTc Interval Toxicology

Oral Bioavailability Enhanced by Food, Offering Dosing Flexibility

The oral bioavailability of sepiapterin is significantly enhanced when taken with food, providing flexibility in dosing schedules. Systemic exposure to its active metabolite, BH4, increased by approximately 1.7-fold under low-fat conditions and approximately 2.8-fold under high-fat conditions compared to fasted administration [1].

Pharmacokinetics Bioavailability Formulation

Optimal Application Scenarios for Sepiapterin Based on Quantitative Evidence


Treatment of Sapropterin-Refractory Phenylketonuria (PKU)

Sepiapterin is the preferred therapeutic for PKU patients who have failed to achieve adequate Phe control with sapropterin. Clinical evidence shows a 43% response rate in prior non-responders [1] and a 70% greater Phe reduction compared to the maximum sapropterin dose [2], directly addressing a critical clinical gap.

Enhancing Intracellular BH4 in In Vitro and In Vivo Models

For research applications requiring robust elevation of intracellular BH4 levels—such as studying nitric oxide synthase function, endothelial dysfunction, or neurotransmitter synthesis—sepiapterin is superior to direct BH4 supplementation. Its efficient cellular uptake via the salvage pathway ensures effective and sustained BH4 accumulation in target cells and tissues [3].

Development of Oral Formulations Requiring Food-Effect Optimization

In pharmaceutical development, sepiapterin's predictable and substantial food effect (1.7- to 2.8-fold increase in BH4 exposure) can be leveraged to design flexible, patient-friendly dosing regimens. This property allows for lower nominal doses when administered with meals, potentially improving tolerability and reducing manufacturing costs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sepiapterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.